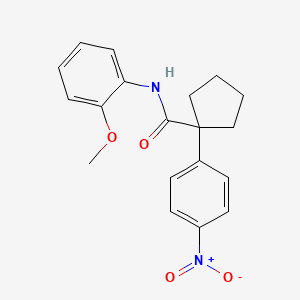
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide, also known as DMMS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 100-102°C. DMMS has been found to have various applications in the field of medicinal chemistry and drug discovery due to its unique chemical properties.
Mechanism of Action
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are important for the regulation of pH in the body. This compound has also been found to inhibit the activity of other enzymes such as urease and beta-lactamase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of gastric acid and to have anti-inflammatory effects. This compound has also been found to have antitumor activity against various cancer cell lines. In addition, this compound has been found to have antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. This compound is also readily available from commercial sources. However, this compound has some limitations, including its low solubility in water and its potential toxicity to living organisms.
Future Directions
There are several future directions for the use of 2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide in scientific research. One potential application is in the development of novel anti-inflammatory agents for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound could also be used as a starting material for the synthesis of new carbonic anhydrase inhibitors with improved potency and selectivity. Another potential application is in the development of new antibacterial agents to combat the growing problem of antibiotic resistance. Overall, this compound has significant potential for use in a wide range of scientific research areas.
Synthesis Methods
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methylcyclohexylamine with 2,4-dimethylbenzenesulfonyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under acidic conditions. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has been extensively used in scientific research as a reagent for the synthesis of various bioactive compounds. It has been found to be an effective building block in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in many physiological processes. This compound has also been used as a starting material for the synthesis of novel anti-inflammatory agents and antitumor agents.
properties
IUPAC Name |
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-11-4-7-14(8-5-11)16-19(17,18)15-9-6-12(2)10-13(15)3/h6,9-11,14,16H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIPFUJKXHOYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)

![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)

![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)



![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)


![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)